3,3,5-Trimethyl-1-hexene

Description

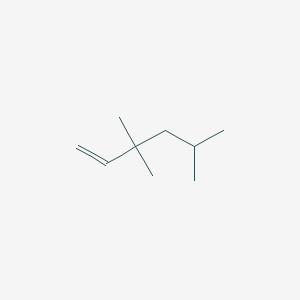

Structure

3D Structure

Properties

IUPAC Name |

3,3,5-trimethylhex-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h6,8H,1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKWSKMAPDHZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158620 | |

| Record name | 3,3,5-Trimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13427-43-5 | |

| Record name | 3,3,5-Trimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013427435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,5-Trimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,3,5-Trimethyl-1-hexene

CAS Number: 13427-43-5

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and a representative synthetic route for 3,3,5-trimethyl-1-hexene. This document is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical and Physical Properties

3,3,5-Trimethyl-1-hexene is a branched-chain aliphatic alkene. Its structure and properties are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 13427-43-5 | [1][2][3] |

| Molecular Formula | C₉H₁₈ | [1] |

| IUPAC Name | 3,3,5-trimethylhex-1-ene | [2] |

| Physical Property | Value | Reference |

| Molecular Weight | 126.24 g/mol | [2] |

| Boiling Point | 127.1 °C at 760 mmHg | [1] |

| Density | 0.731 g/cm³ | [1] |

| Flash Point | 25.4 °C | [1] |

| Vapor Pressure | 13.7 mmHg at 25 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.1 | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3,3,5-trimethyl-1-hexene.

Mass Spectrometry

The electron ionization mass spectrum of 3,3,5-trimethyl-1-hexene is available through the NIST Mass Spectrometry Data Center.[2][3] The spectrum exhibits a molecular ion peak and characteristic fragmentation patterns for a branched alkene.

Infrared (IR) Spectroscopy

The infrared spectrum of an alkene like 3,3,5-trimethyl-1-hexene will show characteristic absorption bands. Key expected absorptions include:

-

C-H stretch (alkene): a peak just above 3000 cm⁻¹[4]

-

C-H stretch (alkane): peaks just below 3000 cm⁻¹[4]

-

C=C stretch: an absorption in the region of 1640-1680 cm⁻¹[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Vinyl protons: The protons on the double bond (=CH₂) are expected to appear in the range of 4.5-6.0 ppm.

-

Allylic protons: The protons on the carbon adjacent to the double bond would be slightly deshielded.

-

Alkyl protons: The various methyl and methylene (B1212753) protons will appear in the upfield region (typically 0.8-2.0 ppm).

¹³C NMR:

-

Alkene carbons: The two carbons of the double bond are expected in the downfield region of the spectrum, typically between 100 and 150 ppm.[6][7]

-

Alkyl carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum (typically 10-60 ppm).[6][7]

Synthesis of 3,3,5-Trimethyl-1-hexene

A plausible and documented synthetic route to 3,3,5-trimethyl-1-hexene involves the Grignard reaction of isoprene (B109036) with a suitable alkylmagnesium halide, such as isobutylmagnesium bromide.[1]

Experimental Protocol: A Representative Grignard Synthesis

The following is a generalized experimental protocol for the synthesis of a substituted alkene via a Grignard reaction. Note: This is a representative procedure and may require optimization for the specific synthesis of 3,3,5-trimethyl-1-hexene.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Isobutyl bromide

-

Isoprene

-

Anhydrous HCl or H₂SO₄ for workup

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

Reaction with Isoprene: The Grignard reagent is cooled in an ice bath. A solution of isoprene in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure completion.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 3,3,5-trimethyl-1-hexene.

Safety Information

3,3,5-Trimethyl-1-hexene is a flammable liquid and vapor. Appropriate safety precautions, including working in a well-ventilated fume hood and avoiding ignition sources, should be taken. For detailed safety information, consult the Safety Data Sheet (SDS) from a reputable supplier.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3,3,5-trimethyl-1-hexene via a Grignard reaction.

Caption: Synthesis workflow for 3,3,5-trimethyl-1-hexene.

References

- 1. lookchem.com [lookchem.com]

- 2. 3,3,5-Trimethyl-1-hexene | C9H18 | CID 25980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexene, 3,3,5-trimethyl- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,3,5-Trimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethyl-1-hexene is a branched alkene of significant interest in various fields of chemical research and development. Its unique structural characteristics, featuring a terminal double bond and notable steric hindrance around the quaternary carbon, influence its reactivity and physical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3,5-Trimethyl-1-hexene, complete with detailed experimental protocols for their determination. The information presented herein is intended to serve as a valuable resource for scientists engaged in drug discovery, materials science, and organic synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3,3,5-Trimethyl-1-hexene are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems, designing synthetic routes, and ensuring safe handling and storage.

Table 1: General and Physical Properties of 3,3,5-Trimethyl-1-hexene

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1] |

| Appearance | Colorless liquid | Inferred from properties |

| Density | 0.731 g/cm³ | [2] |

| Boiling Point | 127.1 °C at 760 mmHg | [2] |

| Melting Point | Data not available* | |

| Refractive Index | Data not available | |

| Vapor Pressure | 13.7 mmHg at 25°C | [2] |

Table 2: Solubility and Partitioning Characteristics of 3,3,5-Trimethyl-1-hexene

| Property | Value | Source |

| Solubility in Water | Insoluble (predicted) | General alkene properties |

| LogP (Octanol-Water Partition Coefficient) | 4.1 | [1][2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physicochemical properties of 3,3,5-Trimethyl-1-hexene.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of a small volume of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of 3,3,5-Trimethyl-1-hexene (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Determination of Density

The density of a liquid can be determined using a pycnometer or by measuring the mass of a known volume.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with 3,3,5-Trimethyl-1-hexene, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed again.

-

The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.

-

The density of 3,3,5-Trimethyl-1-hexene is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of 3,3,5-Trimethyl-1-hexene are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The handwheel is turned to bring the boundary between the light and dark regions into the field of view.

-

The compensator drum is adjusted to eliminate any color fringes and sharpen the boundary line.

-

The handwheel is adjusted to center the sharp boundary line on the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: Pensky-Martens closed-cup flash point tester, a heat source, and an ignition source.

-

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with 3,3,5-Trimethyl-1-hexene to the marked level.

-

The lid, which contains a stirrer, thermometer, and an opening for the ignition source, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source (a small flame) is introduced into the vapor space above the liquid through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

-

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a volatile organic compound such as 3,3,5-Trimethyl-1-hexene.

Caption: Workflow for Physicochemical Characterization.

This comprehensive guide provides essential data and methodologies for the study of 3,3,5-Trimethyl-1-hexene, facilitating its application in research and development. The structured presentation of information and detailed protocols are designed to support the work of scientists in achieving accurate and reproducible results.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,3,5-Trimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3,5-trimethyl-1-hexene, a valuable branched alkene in organic synthesis. The document details potential synthetic pathways, including the Wittig reaction, Grignard reaction, and dehydration of 3,3,5-trimethyl-1-hexanol. Furthermore, it outlines purification methodologies such as fractional distillation and preparative gas chromatography. This guide is intended to serve as a practical resource for laboratory-scale preparation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3,5-trimethyl-1-hexene is presented below. This data is crucial for designing appropriate reaction and purification conditions.

| Property | Value | Reference |

| Molecular Formula | C9H18 | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| Boiling Point | 127.1 °C at 760 mmHg | [2] |

| Density | 0.731 g/cm³ | [2] |

| Flash Point | 25.4 °C | [2] |

| Vapor Pressure | 13.7 mmHg at 25°C | [2] |

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of 3,3,5-trimethyl-1-hexene. The selection of a particular method may depend on the availability of starting materials, desired purity, and scalability.

Dehydration of 3,3,5-Trimethyl-1-hexanol

The acid-catalyzed dehydration of 3,3,5-trimethyl-1-hexanol is a direct method to introduce the double bond and form 3,3,5-trimethyl-1-hexene. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.[3][4][5][6][7]

Reaction Scheme:

Figure 1: Dehydration of 3,3,5-trimethyl-1-hexanol.

Experimental Protocol:

-

Place 3,3,5-trimethyl-1-hexanol in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, or a solid acid catalyst like alumina.

-

Heat the mixture to a temperature sufficient to induce dehydration and distill the alkene product as it is formed. The boiling point of 3,3,5-trimethyl-1-hexene is approximately 127°C.[2]

-

Collect the distillate, which will contain the desired alkene and water.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter to remove the drying agent. The crude product can then be purified by fractional distillation.

Quantitative Data:

Specific yield and purity data for the dehydration of 3,3,5-trimethyl-1-hexanol were not found in the provided search results. Yields for alcohol dehydrations can vary widely depending on the substrate and reaction conditions, but are often in the range of 70-90%.

Wittig Reaction

The Wittig reaction provides a reliable method for forming a carbon-carbon double bond with good control over its location.[8][9][10][11][12] To synthesize 3,3,5-trimethyl-1-hexene, the reaction would involve a phosphorus ylide and a suitable carbonyl compound. A plausible route would be the reaction of methylenetriphenylphosphorane (B3051586) with 3,5,5-trimethylhexanal.

Reaction Scheme:

Figure 2: Wittig synthesis of 3,3,5-trimethyl-1-hexene.

Experimental Protocol:

A detailed experimental protocol for this specific Wittig reaction is not available in the provided search results. However, a general procedure would involve the following steps:

-

Preparation of the Ylide: The methylenetriphenylphosphorane is typically prepared in situ by treating methyltriphenylphosphonium (B96628) bromide or iodide with a strong base such as n-butyllithium or sodium hydride in an anhydrous ether solvent like THF or diethyl ether.

-

Wittig Reaction: The solution of the ylide is cooled, and 3,5,5-trimethylhexanal, dissolved in the same anhydrous solvent, is added dropwise. The reaction is typically stirred at room temperature for several hours.

-

Work-up: The reaction mixture is quenched with water or a saturated ammonium (B1175870) chloride solution. The organic layer is separated, washed, and dried.

-

Purification: The crude product, which contains the desired alkene and triphenylphosphine (B44618) oxide, is purified. The triphenylphosphine oxide can often be removed by crystallization or column chromatography. The volatile alkene can then be purified by distillation.

Quantitative Data:

Yields for Wittig reactions are generally good, often exceeding 80%, but specific data for the synthesis of 3,3,5-trimethyl-1-hexene was not found.

Grignard Reaction

A Grignard reaction can be utilized to construct the carbon skeleton of the precursor alcohol, 3,3,5-trimethyl-1-hexanol, which can then be dehydrated. Alternatively, a direct synthesis of the alkene is possible by reacting a suitable Grignard reagent with an appropriate electrophile. For the synthesis of 3,3,5-trimethyl-1-hexanol, one could consider the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the reaction of isobutylmagnesium bromide with 3,3-dimethylbutanal.

Reaction Scheme for Precursor Alcohol Synthesis:

Figure 3: Grignard synthesis of 3,3,5-trimethyl-1-hexanol.

Experimental Protocol (General for Grignard Synthesis of Alcohols): [13][14][15][16][17]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are covered with an anhydrous ether solvent (e.g., diethyl ether or THF). A small amount of the alkyl halide (e.g., isobutyl bromide) is added to initiate the reaction, which is often evidenced by a color change and gentle refluxing. The remaining alkyl halide, dissolved in the anhydrous ether, is then added dropwise to maintain a steady reaction.

-

Reaction with Carbonyl: The prepared Grignard reagent is cooled in an ice bath, and a solution of the aldehyde (e.g., 3,3-dimethylbutanal) in the same anhydrous solvent is added dropwise.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Dehydration: The crude 3,3,5-trimethyl-1-hexanol can then be dehydrated as described in the previous section.

Quantitative Data:

Yields for Grignard reactions are typically high, but depend on the purity of reagents and the exclusion of water. No specific yield data for the synthesis of 3,3,5-trimethyl-1-hexanol via this route was found.

Purification Methodologies

Purification of the synthesized 3,3,5-trimethyl-1-hexene is essential to remove unreacted starting materials, byproducts, and residual solvents.

Fractional Distillation

Fractional distillation is a suitable method for purifying liquid compounds with different boiling points.[18][19][20][21] Given the boiling point of 3,3,5-trimethyl-1-hexene (127.1 °C), this technique can be effective in separating it from lower or higher boiling impurities.[2] For impurities with close boiling points, a fractionating column with a high number of theoretical plates will be necessary for efficient separation.

Experimental Protocol (General):

-

The crude 3,3,5-trimethyl-1-hexene is placed in a round-bottom flask with a stir bar or boiling chips.

-

A fractionating column (e.g., Vigreux or packed column) is attached to the flask, followed by a distillation head, condenser, and collection flask.

-

The apparatus is heated gently. The temperature at the distillation head is monitored closely.

-

Fractions are collected based on their boiling points. The fraction distilling at or near 127°C should be enriched in the desired product.

-

The purity of the collected fractions can be assessed by gas chromatography (GC).

Quantitative Data:

The efficiency of fractional distillation depends on the boiling point differences of the components in the mixture and the efficiency of the column. Purity of >98% is often achievable.

Preparative Gas Chromatography (Prep GC)

For achieving very high purity or for separating isomers with very close boiling points, preparative gas chromatography is a powerful technique.[22] This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol (General):

-

A preparative gas chromatograph equipped with a suitable column is used. For non-polar compounds like alkenes, a non-polar or slightly polar stationary phase is typically chosen.

-

The crude sample is injected into the heated injection port, where it is vaporized.

-

The components are separated as they travel through the column. The oven temperature can be programmed to optimize separation.

-

The effluent from the column is split between a detector and a collection port.

-

The fraction corresponding to the peak of 3,3,5-trimethyl-1-hexene is collected in a cooled trap.

Quantitative Data:

Prep GC can achieve very high purities, often >99%. However, it is a more resource-intensive technique and is typically used for smaller quantities of material.

Characterization

The identity and purity of the synthesized 3,3,5-trimethyl-1-hexene should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight. The mass spectrum of 3,3,5-trimethyl-1-hexene is available in public databases.[1][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule. Spectroscopic data for 3,5,5-trimethyl-1-hexene (B165672) is available for comparison.[25]

-

Infrared (IR) Spectroscopy: The presence of the C=C double bond can be confirmed by characteristic absorption bands. IR spectra for this compound are also available in databases.[1][25][26][27][28]

This guide provides a framework for the synthesis and purification of 3,3,5-trimethyl-1-hexene. The specific reaction conditions and purification parameters may require optimization based on the specific experimental setup and desired purity levels.

References

- 1. 3,3,5-Trimethyl-1-hexene | C9H18 | CID 25980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. quora.com [quora.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. benchchem.com [benchchem.com]

- 15. homework.study.com [homework.study.com]

- 16. youtube.com [youtube.com]

- 17. Khan Academy [khanacademy.org]

- 18. nottinghamfreeschool.co.uk [nottinghamfreeschool.co.uk]

- 19. quora.com [quora.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. m.youtube.com [m.youtube.com]

- 22. academic.oup.com [academic.oup.com]

- 23. 1-Hexene, 3,3,5-trimethyl- [webbook.nist.gov]

- 24. 1-Hexene, 3,3,5-trimethyl- [webbook.nist.gov]

- 25. Page loading... [wap.guidechem.com]

- 26. 3-METHYL-1-HEXENE(3404-61-3) IR Spectrum [chemicalbook.com]

- 27. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

A Technical Guide to the Spectroscopic Analysis of 3,3,5-Trimethyl-1-hexene

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Spectroscopic Data and Protocols for 3,3,5-Trimethyl-1-hexene (CAS: 13427-43-5, C₉H₁₈)

This document provides a comprehensive overview of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural characterization of 3,3,5-Trimethyl-1-hexene. Detailed experimental protocols are included to facilitate the replication of these analyses in a laboratory setting.

Mass Spectrometry (MS)

Mass spectrometry of 3,3,5-Trimethyl-1-hexene provides critical information regarding its molecular weight and fragmentation pattern, which is essential for confirming its atomic composition and structural features. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the aliphatic chain.

Data Presentation: Key Mass Fragments

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 126 | [C₉H₁₈]⁺ (Molecular Ion, M⁺) | Low |

| 111 | [M - CH₃]⁺ | Moderate |

| 85 | [M - C₃H₇]⁺ | Moderate |

| 70 | [C₅H₁₀]⁺ | High |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | Base Peak (100%) |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ (Allyl cation) | High |

Note: Relative abundances are qualitative and based on typical fragmentation patterns. The base peak is the most intense signal in the spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of 3,3,5-Trimethyl-1-hexene in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the ion source via direct injection or through a gas chromatography (GC) system for separation from any impurities. The sample is vaporized in a high-vacuum environment.[1]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺).[2]

-

Fragmentation: The high internal energy of the molecular ions causes many of them to break apart into smaller, positively charged fragment ions and neutral radical species.[3] The stability of the resulting carbocations often dictates the fragmentation pathway.

-

Acceleration: The positive ions (both molecular and fragment) are accelerated out of the ion source by an electric field, forming a focused ion beam.[2]

-

Mass Analysis: The ion beam travels through a magnetic or electric field (in a mass analyzer, such as a quadrupole or time-of-flight tube), which deflects the ions based on their mass-to-charge (m/z) ratio.[2] Lighter ions are deflected more than heavier ones.

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value. The resulting signal is processed by a computer to generate the mass spectrum, which is a plot of relative intensity versus m/z.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation at specific frequencies corresponding to bond vibrations.[5] For 3,3,5-Trimethyl-1-hexene, the key features are the absorptions corresponding to the alkene and alkane C-H bonds and the carbon-carbon double bond.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3010 | C-H Stretch | Alkene (=C-H) |

| 2960 - 2850 | C-H Stretch | Alkane (C-H) |

| 1645 - 1635 | C=C Stretch | Alkene (C=C) |

| 1470 - 1450 | C-H Bend | Alkane (-CH₂-, -CH₃) |

| 995 - 985 & 915 - 905 | C-H Bend (Out-of-Plane) | Monosubstituted Alkene |

Experimental Protocol: Neat Liquid IR Spectroscopy

-

Equipment Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.[6] Clean two salt plates (typically NaCl or KBr) with a dry, volatile organic solvent like reagent-grade acetone (B3395972) and dry them with a Kimwipe. Handle the plates by the edges to avoid transferring moisture from fingers.

-

Sample Preparation: As 3,3,5-Trimethyl-1-hexene is a liquid, a "neat" spectrum (pure liquid without solvent) is easily obtained. Place 1-2 drops of the liquid sample directly onto the center of one salt plate.

-

Cell Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film "sandwich" between them. The liquid should spread to form a uniform, thin layer without air bubbles.

-

Data Acquisition: Place the assembled salt plate sandwich into the sample holder in the spectrometer's beam path. Secure the holder and close the instrument cover.

-

Spectrum Collection: Using the instrument's software, collect a background spectrum (if not done recently). Then, run the sample scan. The software will process the data, perform a Fourier transform, and display the resulting IR spectrum as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleanup: After analysis, disassemble the salt plates, rinse them thoroughly with a dry solvent (e.g., acetone), and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the different types of carbon atoms present.

Disclaimer: The following NMR data is predicted based on established chemical shift principles and correlations, as experimentally verified data for this specific compound is not publicly available. These values serve as a reliable guide for spectral interpretation.

Data Presentation: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.75 | ddd | 1H | H-1 |

| ~ 4.95 | m | 2H | H-2 |

| ~ 2.10 | m | 1H | H-3 |

| ~ 1.75 | m | 1H | H-5 |

| ~ 1.20 | dd | 2H | H-4 |

| ~ 0.95 | d | 3H | C3-CH₃ |

| ~ 0.88 | s | 9H | C5-(CH₃)₃ |

Data Presentation: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 145.0 | CH | C-1 |

| ~ 112.0 | CH₂ | C-2 |

| ~ 52.0 | CH₂ | C-4 |

| ~ 45.0 | CH | C-3 |

| ~ 31.0 | C (quaternary) | C-5 |

| ~ 29.0 | CH₃ | C5-(CH₃)₃ |

| ~ 22.0 | CH₃ | C3-CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-20 mg of 3,3,5-Trimethyl-1-hexene and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent provides the deuterium (B1214612) lock signal for the spectrometer. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), if required.

-

Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically 4-5 cm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer software will perform several automated setup steps:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

-

Shimming: The magnetic field is homogenized across the sample volume to achieve high resolution and sharp peaks.

-

-

¹H Spectrum Acquisition: Set the acquisition parameters for the proton experiment. This includes defining the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically sufficient.

-

¹³C Spectrum Acquisition: For the carbon spectrum, select the appropriate experiment (e.g., proton-decoupled). Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is processed. This involves:

-

Fourier Transformation: Converts the time-domain signal (FID) to a frequency-domain signal (the spectrum).

-

Phasing: Adjusting the phase of the peaks to be purely absorptive (positive).

-

Baseline Correction: Flattening the baseline of the spectrum.

-

Referencing: Calibrating the chemical shift axis to the internal standard (TMS) or the residual solvent peak.

-

Integration (¹H only): Calculating the relative areas under the peaks to determine proton ratios.

-

Integrated Spectroscopic Analysis Workflow

The definitive structure of 3,3,5-Trimethyl-1-hexene is determined not by a single technique but by the synergistic combination of all three. The workflow below illustrates this logical process, where data from each method provides complementary pieces of the structural puzzle.

References

- 1. 1-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,5,5-trimethyl-1-hexene, 4316-65-8 [thegoodscentscompany.com]

- 6. 1-Hexene, 3,5,5-trimethyl- | C9H18 | CID 92984 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Isomerism of 3,3,5-Trimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, isomerism, and key physicochemical properties of 3,3,5-trimethyl-1-hexene. It delves into the structural and stereoisomeric possibilities for this branched-chain alkene, presenting comparative data in a clear, tabular format. Furthermore, this document outlines detailed, plausible experimental protocols for the synthesis and characterization of 3,3,5-trimethyl-1-hexene, catering to the needs of researchers in organic synthesis and drug development. Visual representations of isomeric relationships and a general experimental workflow are provided using Graphviz to facilitate a deeper understanding of the concepts discussed.

Molecular Structure of 3,3,5-Trimethyl-1-hexene

3,3,5-Trimethyl-1-hexene is an aliphatic, unsaturated hydrocarbon with the chemical formula C9H18.[1][2] Its IUPAC name is 3,3,5-trimethylhex-1-ene.[3] The molecule features a six-carbon chain (hexene) with a double bond between the first and second carbon atoms (indicated by "-1-ene"). Three methyl groups are attached as substituents at the third and fifth carbon positions. Specifically, there are two methyl groups on the third carbon and one on the fifth carbon.

The presence of a double bond makes it an alkene, and its branched nature, particularly the quaternary carbon at position 3, gives it distinct physical and chemical properties compared to its linear isomers.

Figure 1: 2D representation of 3,3,5-trimethyl-1-hexene's structure.

Isomerism in 3,3,5-Trimethyl-1-hexene

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C9H18, numerous structural and stereoisomers exist.

Structural Isomerism

Structural isomers have different connectivity of atoms. 3,3,5-trimethyl-1-hexene is one of many structural isomers of nonene (C9H18).[4] These isomers can differ in the position of the double bond, the branching of the carbon chain, or by being cyclic structures.

Table 1: Comparison of Selected Structural Isomers of C9H18

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3,3,5-Trimethyl-1-hexene | 13427-43-5 | 126.24 | 127.1 | 0.731 |

| 1-Nonene | 124-11-8 | 126.24 | 147 | 0.73 |

| trans-2-Nonene | 6434-78-2 | 126.24 | 144-145 | 0.734 |

| trans-3-Nonene | 20063-77-8 | 126.24 | 147 | 0.734 |

| cis-4-Nonene | 10405-84-2 | 126.24 | 147 | 0.73 |

| 3,5,5-Trimethyl-1-hexene | 4316-65-8 | 126.24 | Not readily available | Not readily available |

Data sourced from various chemical databases.[1][2][4]

Figure 2: Classification of C9H18 structural isomers.

Stereoisomerism

Stereoisomers have the same connectivity but a different spatial arrangement of atoms.

Geometric (cis-trans) isomerism is not possible for 3,3,5-trimethyl-1-hexene because one of the doubly bonded carbons (C1) is attached to two identical hydrogen atoms.

Optical isomerism can occur in molecules that are chiral. A common source of chirality is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. In 3,3,5-trimethyl-1-hexene, the carbon at position 5 (C5) is a stereocenter. It is bonded to:

-

A hydrogen atom

-

A methyl group (-CH3)

-

An isobutyl group (-CH2-C(CH3)3)

-

A -CH2-C(CH3)2-CH=CH2 group

Due to this chiral center, 3,3,5-trimethyl-1-hexene can exist as a pair of enantiomers: (R)-3,3,5-trimethyl-1-hexene and (S)-3,3,5-trimethyl-1-hexene. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Figure 3: Enantiomeric relationship in 3,3,5-trimethyl-1-hexene.

Experimental Protocols

The following sections outline plausible experimental procedures for the synthesis and characterization of 3,3,5-trimethyl-1-hexene.

Synthesis of 3,3,5-Trimethyl-1-hexene via Grignard Reaction

A common and effective method for the synthesis of hindered alkenes is the Grignard reaction. This protocol describes a two-step process involving the formation of a tertiary alcohol followed by dehydration.

Step 1: Synthesis of 3,3,5-Trimethyl-1-hexen-3-ol

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of a suitable alkyl halide (e.g., vinyl bromide) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), a solution of 4,4-dimethyl-2-pentanone (B109323) in anhydrous diethyl ether is added dropwise at 0 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3,3,5-Trimethyl-1-hexen-3-ol

-

Acid-Catalyzed Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

Reaction and Purification: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed, and the resulting crude alkene is purified by fractional distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds, including alkene isomers.

-

Sample Preparation: A dilute solution of the purified 3,3,5-trimethyl-1-hexene is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC-MS Instrument Setup:

-

Gas Chromatograph: A nonpolar capillary column (e.g., HP-5MS) is used. The oven temperature program is optimized to achieve good separation of the analyte from any impurities or isomers. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

-

Data Analysis: The retention time of the peak corresponding to 3,3,5-trimethyl-1-hexene is recorded. The mass spectrum of this peak is then analyzed. The molecular ion peak (M+) should be observed at m/z 126. The fragmentation pattern is then compared with a reference spectrum from a database (e.g., NIST) for confirmation of the structure. The fragmentation pattern will show characteristic losses of alkyl groups.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of 3,3,5-trimethyl-1-hexene.

Figure 4: General experimental workflow.

Conclusion

3,3,5-Trimethyl-1-hexene is a branched-chain alkene with interesting isomeric properties, including the presence of a chiral center leading to enantiomers. Its synthesis can be achieved through established organic chemistry methodologies such as the Grignard reaction followed by dehydration. Proper characterization using techniques like GC-MS is crucial for confirming its structure and purity. This technical guide provides a foundational understanding for researchers and professionals working with this and related organic molecules.

References

Navigating the Health and Safety Landscape of 3,3,5-Trimethyl-1-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 3,3,5-Trimethyl-1-hexene (CAS No. 13427-43-5). It is important to note that specific toxicological and ecotoxicological data for this particular isomer are limited. Therefore, where data is unavailable, information from the closely related isomer, 3,5,5-Trimethyl-1-hexene (CAS No. 4316-65-8), has been included for guidance, with the clear stipulation that properties may vary. This guide is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of 3,3,5-Trimethyl-1-hexene.

| Property | Value | Source |

| Molecular Formula | C9H18 | --INVALID-LINK-- |

| Molecular Weight | 126.24 g/mol | --INVALID-LINK-- |

| CAS Number | 13427-43-5 | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Boiling Point | 127.1 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 25.4 °C | --INVALID-LINK-- |

| Density | 0.731 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 13.7 mmHg at 25°C | --INVALID-LINK-- |

| XLogP3 | 4.1 | --INVALID-LINK-- |

Section 2: Hazard Identification and GHS Classification

GHS Classification (for 3,5,5-Trimethyl-1-hexene):

-

Flammable Liquids: Category 3[1]

-

Aspiration Hazard: Category 1

-

Hazardous to the aquatic environment, long-term hazard: Category 4[1]

Signal Word: Danger

Hazard Statements (for 3,5,5-Trimethyl-1-hexene):

-

H226: Flammable liquid and vapor.[1]

-

H304: May be fatal if swallowed and enters airways.

-

H413: May cause long lasting harmful effects to aquatic life.[1]

Section 3: Toxicological and Ecotoxicological Data

Comprehensive toxicological and ecotoxicological studies specifically for 3,3,5-Trimethyl-1-hexene are not currently available in the public domain. The following table presents data for the isomer 3,5,5-Trimethyl-1-hexanol, which provides an initial indication of potential biological effects. Researchers should treat 3,3,5-Trimethyl-1-hexene with a high degree of caution until specific data becomes available.

| Endpoint | Result | Species | Source |

| Genotoxicity | Not genotoxic | In vitro | --INVALID-LINK-- |

| Repeated Dose Toxicity | Calculated Margin of Exposure (MOE) > 100 | --- | --INVALID-LINK-- |

| Reproductive Toxicity | Calculated Margin of Exposure (MOE) > 100 | --- | --INVALID-LINK-- |

Section 4: Experimental Protocols

Given the limited specific data, the following experimental protocols are based on general best practices for handling flammable liquids with potential health hazards.

Safe Handling Protocol

-

Engineering Controls: Work with 3,3,5-Trimethyl-1-hexene should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

-

Static Discharge: Take precautionary measures against static discharges.

Storage Protocol

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Conditions to Avoid: Store away from heat and sources of ignition.

-

Incompatible Materials: Keep away from strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Section 5: Visualization of Laboratory Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of a flammable and potentially hazardous chemical like 3,3,5-Trimethyl-1-hexene in a research environment.

Caption: Workflow for Safe Chemical Handling.

This guide serves as a starting point for the safe handling of 3,3,5-Trimethyl-1-hexene. It is imperative for researchers to consult all available safety data and conduct a thorough risk assessment before commencing any experimental work. The lack of specific toxicological data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.

References

A Comprehensive Technical Guide to the Thermal Properties of 3,3,5-Trimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and estimated thermal properties of the unsaturated hydrocarbon 3,3,5-Trimethyl-1-hexene. This document consolidates available data, outlines relevant experimental methodologies, and presents a general workflow for the comprehensive thermal analysis of volatile organic compounds.

Core Thermal Properties

The thermal stability and safety-related parameters of a compound are critical for its handling, storage, and application in various scientific and industrial fields, including drug development where it might be used as a reagent or an intermediate. The following table summarizes the available quantitative data for 3,3,5-Trimethyl-1-hexene and its structural isomer, 3,5,5-Trimethyl-1-hexene.

| Property | 3,3,5-Trimethyl-1-hexene | 3,5,5-Trimethyl-1-hexene |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol | 126.24 g/mol |

| Boiling Point | 127.1 °C at 760 mmHg[1] | 127.14 °C at 760 mmHg (estimated)[2] |

| Flash Point | 25.4 °C[1] | 25.4 °C (Tag Closed Cup, estimated)[2] |

| Density | 0.731 g/cm³[1] | 0.731 g/cm³[3] |

| Vapor Pressure | 13.7 mmHg at 25 °C[1] | 13.707 mmHg at 25 °C (estimated)[2] |

Note: Some data for 3,5,5-Trimethyl-1-hexene are estimated values.

Experimental Determination of Thermal Properties

Accurate determination of thermal properties is paramount for the safe handling and utilization of chemical compounds. The following table outlines standard experimental protocols for key thermal parameters.

| Property | Experimental Methodology |

| Boiling Point | Simple Distillation: This is a common and effective method for determining the boiling point of a volatile liquid.[1][4][5] The liquid is heated in a distillation apparatus, and the temperature at which the vapor phase is in equilibrium with the liquid phase is recorded as the boiling point.[4] For higher purity substances, a fractional distillation can be employed.[1] A digital thermometer should be used to monitor the temperature of the vapor.[6] |

| Flash Point | Closed-Cup Method (e.g., Pensky-Martens, Tag Closed Cup): This method is preferred for volatile liquids and generally yields lower, more conservative flash point values.[7] The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which a flash occurs.[7][8][9] The Abel and Pensky-Martens closed-cup methods are commonly used.[10] Open-Cup Method (e.g., Cleveland Open Cup): In this method, the liquid is heated in an open container, and an ignition source is passed over the surface.[8] This method is typically used for less volatile substances.[8] |

| Melting Point | Differential Scanning Calorimetry (DSC): DSC is a highly sensitive technique for determining the melting point and other thermal transitions of a substance.[11][12] A small sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured. The melting point is identified as the temperature at which an endothermic peak occurs on the DSC curve.[12][13] The shape and position of the melting peak can also provide information about the purity of the sample.[13][14] |

| Autoignition Temperature | ASTM E659 Standard Test Method: This is a standard procedure for determining the autoignition temperature of liquid chemicals.[2][15] A specified volume of the liquid is injected into a heated, temperature-controlled flask.[2][16] The temperature of the flask is varied until the lowest temperature at which the vapor ignites spontaneously without an external ignition source is found.[2][15][16] |

| Heat of Combustion | Bomb Calorimetry: This is the standard method for determining the heat of combustion. A known mass of the substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion. For alkenes, the heat of combustion generally increases with the number of carbon atoms.[17] |

| Specific Heat Capacity | Differential Scanning Calorimetry (DSC): DSC can also be used to measure the specific heat capacity of a substance.[11] By comparing the heat flow required to raise the temperature of the sample with that of a known standard, the specific heat capacity can be determined as a function of temperature. Group Additivity Methods: For hydrocarbons, group additivity methods can provide good estimations of heat capacity when experimental data is unavailable.[18][19][20] These methods are based on the principle that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[18][19] |

Workflow for Thermal Property Analysis

A systematic approach is crucial for the comprehensive thermal characterization of a volatile organic compound. The following diagram illustrates a general workflow for such an analysis.

Caption: A generalized workflow for determining the thermal properties of a volatile organic compound.

References

- 1. vernier.com [vernier.com]

- 2. Autoignition Temperature (AIT) - Prime Process Safety Center [primeprocesssafety.com]

- 3. blog.storemasta.com.au [blog.storemasta.com.au]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scimed.co.uk [scimed.co.uk]

- 8. oil-tester.com [oil-tester.com]

- 9. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 10. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 16. sigma-hse.com [sigma-hse.com]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. I. Hydrocarbon compounds (Journal Article) | OSTI.GOV [osti.gov]

- 19. nist.gov [nist.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Genesis of Branches: An In-depth Technical Guide to the Discovery and History of Branched Alpha-Olefins

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of branched alpha-olefins is now available for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the evolution of branched alpha-olefin chemistry, from early conceptualizations to modern catalytic triumphs. The guide emphasizes quantitative data, detailed experimental protocols, and visual representations of complex chemical processes.

Executive Summary

The journey of alpha-olefins, foundational to numerous industrial processes, has been marked by a pivotal evolution from linear to branched structures. While the initial breakthroughs in the mid-20th century centered on the production of linear alpha-olefins (LAOs), the demand for molecules with tailored properties spurred research into the synthesis of their branched counterparts. These branched alpha-olefins offer unique advantages in applications ranging from specialty polymers and synthetic lubricants to fine chemicals and pharmaceuticals, owing to their distinct steric and electronic properties. This guide traces the historical milestones, explores the diverse synthetic methodologies, and provides detailed experimental insights into the world of branched alpha-olefins.

A Historical Perspective: From Linear Chains to Strategic Branches

The story of alpha-olefins is inextricably linked with the groundbreaking work of Karl Ziegler and Giulio Natta in the 1950s. Their development of organometallic catalysts, which earned them the Nobel Prize in Chemistry in 1963, revolutionized polymer chemistry and laid the groundwork for the large-scale production of linear alpha-olefins.[1] Prior to their work, the synthesis of alpha-olefins was largely reliant on the thermal cracking of waxes, a method that offered minimal control over the product distribution.[1]

While the Ziegler-Natta catalysts were instrumental in producing linear polymers, the concept of intentionally introducing branches to the alpha-olefin backbone emerged from the need for materials with specific performance characteristics. Early methods for creating branched olefins were often multi-step and lacked the elegance and efficiency of modern catalytic processes. One such historical method is the Boord olefin synthesis , developed by Cecil E. Boord in 1930. This reaction, which proceeds via the elimination of a β-halo-ether using a metal like magnesium or zinc, provided a classic route to alkenes with defined structures.[2][3]

The modern era of branched alpha-olefin synthesis has been defined by the development of highly selective catalyst systems. A significant leap forward has been the targeted trimerization and tetramerization of ethylene (B1197577) to produce specific branched alpha-olefins like 3-methylenepentane and 4-ethylhex-1-ene.[4][5][6] This has been made possible through the design of sophisticated molecular catalysts, often based on titanium and other transition metals.[4][5][6]

Synthesis Methodologies: A Diverse Toolkit for Creating Branches

The synthesis of branched alpha-olefins can be achieved through several distinct pathways, each with its own set of advantages and applications.

Ethylene Oligomerization: The Rise of Selective Catalysis

The most direct and atom-economical route to certain branched alpha-olefins is the selective oligomerization of ethylene. Recent breakthroughs have demonstrated the use of molecular titanium catalysts to achieve highly selective trimerization and tetramerization of ethylene, yielding valuable branched C6 and C8 alpha-olefins.[4][5][6] The selectivity of these reactions is intricately controlled by the catalyst structure, activators, and reaction conditions.[4][6]

Key Developments in Ethylene Oligomerization for Branched Alpha-Olefins:

| Year | Discovery/Development | Key Researchers/Institution | Significance |

| 2024 | Direct synthesis of 3-methylenepentane and 4-ethylhex-1-ene from ethylene using molecular titanium catalysts.[4][5][6] | Lukas, Simon, Dietel, et al. | Demonstrated highly selective production of specific branched alpha-olefins from a simple feedstock. |

Catalytic Cracking: Breaking Down to Build Up

Catalytic cracking of long-chain hydrocarbons is a cornerstone of the petrochemical industry for producing gasoline and light olefins. This process can also be tailored to generate branched olefins. By passing heavy feedstocks over acidic catalysts, such as zeolites, at high temperatures, long paraffin (B1166041) chains are broken down into smaller, more valuable molecules, including branched alkenes.[7] The product distribution is influenced by the feedstock composition, catalyst type, and operating conditions.[7]

Olefin Metathesis: A Scissor-and-Stitch Approach

Olefin metathesis, a Nobel Prize-winning reaction, offers a powerful tool for the synthesis of complex olefins through the cleavage and reformation of carbon-carbon double bonds.[8] While often used for the production of linear internal olefins, cross-metathesis reactions can be designed to produce branched alpha-olefins by reacting a terminal olefin with a branched internal olefin. The development of highly active and functional-group-tolerant catalysts, such as those based on ruthenium, has greatly expanded the scope of this methodology.[4]

Historical Methods: The Boord Olefin Synthesis

The Boord olefin synthesis, though largely superseded by modern catalytic methods for large-scale production, remains a historically significant and synthetically useful method for the preparation of specific alkenes. The reaction involves the treatment of a β-halo ether with a metal, typically magnesium or zinc, to induce an elimination reaction that forms the double bond.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the synthesis of branched alpha-olefins.

Table 1: Ethylene Trimerization and Tetramerization for Branched Alpha-Olefin Synthesis [4][6]

| Catalyst Precursor | Activator | Temperature (°C) | Ethylene Pressure (bar) | Product | Selectivity (%) | Turnover Number (TON) |

| Titanium Complex 1 | Ammonium (B1175870) Borate | 20 | 1.7 | 3-Methylenepentane | 46 | - |

| Titanium Complex 3 | d-MAO | 20 | 1.7 | 4-Ethylhex-1-ene | 76 | 10.7 x 10⁶ |

Table 2: Catalytic Cracking for Olefin Production

| Feedstock | Catalyst | Temperature (°C) | Key Products | Propylene Yield (wt%) | Ethylene Yield (wt%) |

| Naphtha | ZSM-5 | 530-600 | Propylene, Ethylene | 40-60 | - |

| Heavy Feedstock | Patented Catalyst (I-FCC) | - | Ethylene, Propylene | High | High |

Detailed Experimental Protocols

Protocol for the Synthesis of 4-Ethylhex-1-ene via Ethylene Tetramerization

This protocol is based on the work of Lukas et al. (2024)[4][6] and describes a laboratory-scale synthesis of 4-ethylhex-1-ene.

Materials:

-

Titanium precatalyst 3 (as described in the literature)

-

Dried methylaluminoxane (B55162) (d-MAO) solution

-

Anhydrous toluene (B28343)

-

Polymerization-grade ethylene

-

High-pressure autoclave reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with inert gas (e.g., argon or nitrogen) to remove air and moisture.

-

Catalyst Preparation: In a glovebox, the titanium precatalyst is dissolved in anhydrous toluene to a known concentration. The d-MAO solution is also prepared in anhydrous toluene.

-

Reaction Setup: The reactor is charged with a specific volume of anhydrous toluene. The d-MAO solution is then injected into the reactor, followed by the titanium precatalyst solution.

-

Reaction Execution: The reactor is sealed and pressurized with ethylene to the desired pressure (e.g., 1.7 bar). The reaction mixture is stirred vigorously at a constant temperature (e.g., 20 °C).

-

Reaction Monitoring and Termination: The consumption of ethylene is monitored over time. After the desired reaction time or ethylene consumption, the reaction is terminated by venting the excess ethylene and quenching the reaction mixture with a small amount of an alcohol (e.g., isopropanol).

-

Product Analysis: A sample of the reaction mixture is taken and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution, selectivity, and yield of 4-ethylhex-1-ene.

Protocol for the Boord Olefin Synthesis of Isoheptene

This protocol is a generalized procedure based on the original work of Cecil E. Boord.[3]

Materials:

-

β-bromo ethyl ether of a suitable alcohol (e.g., 1-bromo-2-ethoxypropane)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Round-bottom flask, reflux condenser, dropping funnel, and heating mantle.

Procedure:

-

Grignard Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere, magnesium turnings and a crystal of iodine are placed. A solution of the β-bromo ethyl ether in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.

-

Elimination Reaction: Once the Grignard reagent formation is complete, the reaction mixture is heated to reflux. The elimination of the ethoxy group and bromine atom occurs, forming the alkene.

-

Workup and Purification: The reaction mixture is cooled and then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Isolation: The diethyl ether is removed by distillation, and the resulting isoheptene is purified by fractional distillation.

Visualizing the Chemistry: Pathways and Processes

The following diagrams, created using the DOT language, illustrate key chemical pathways and process flows related to the synthesis of branched alpha-olefins.

Caption: Reaction mechanism for the selective tetramerization of ethylene to 4-ethylhex-1-ene.

Caption: Simplified process flow diagram for the industrial production of isobutylene.

Future Outlook

The field of branched alpha-olefin synthesis continues to be an area of active research and development. The pursuit of more efficient, selective, and sustainable catalytic systems remains a primary focus. Future advancements are likely to involve the use of computational chemistry to design novel catalysts, the exploration of bio-based feedstocks, and the development of integrated processes that combine synthesis and separation steps for enhanced efficiency. The unique properties of branched alpha-olefins will undoubtedly continue to drive innovation in materials science, specialty chemicals, and beyond.

References

- 1. [PDF] Mechanism of Ziegler-Natta catalytic polymerization Activation of Ziegler-Natta catalyst | Semantic Scholar [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boord olefin synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Branched α-Olefins via Trimerization and Tetramerization of Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Olefin metathesis - Wikipedia [en.wikipedia.org]

Theoretical studies on the electronic structure of 3,3,5-Trimethyl-1-hexene

An In-Depth Technical Guide on the Theoretical Electronic Structure of 3,3,5-Trimethyl-1-hexene

Abstract

This technical guide provides a detailed theoretical analysis of the electronic structure of 3,3,5-Trimethyl-1-hexene, an unsaturated hydrocarbon of interest in organic synthesis and materials science. In the absence of specific published experimental or computational studies on this molecule, this paper presents a representative analysis based on established computational chemistry protocols. We employ Density Functional Theory (DFT) to determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and atomic charge distribution. The presented data, including molecular geometry, electronic properties, and Mulliken population analysis, offer foundational insights into the molecule's kinetic stability and potential reactivity. Methodologies are described in detail to ensure transparency and reproducibility. Visualizations of the computational workflow and molecular structure are provided to aid in the interpretation of the results. This document is intended for researchers, scientists, and professionals in drug development and chemical sciences who require a fundamental understanding of the electronic characteristics of non-conjugated alkenes.

Introduction

3,3,5-Trimethyl-1-hexene is an aliphatic alkene characterized by a terminal double bond and significant steric hindrance due to the presence of three methyl groups, including a bulky tert-butyl-like group at the C3 position. Understanding the electronic structure of such molecules is paramount for predicting their chemical behavior, including reactivity towards electrophiles, stability of intermediates, and potential for polymerization. The distribution of electrons within the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's nucleophilic and electrophilic character, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.

This guide outlines a theoretical study to elucidate these electronic properties. Through computational modeling, we can obtain a detailed, atom-level understanding of the molecule's geometry and electronic landscape, which is often challenging to probe directly through experimental means alone.

Experimental Protocols (Computational Methodology)

The theoretical data presented in this guide are based on a standard and widely accepted computational chemistry workflow designed for organic molecules. All calculations were performed using Density Functional Theory (DFT), which has been proven to provide a reliable balance between computational cost and accuracy for systems of this nature.

-

Software: The conceptual calculations are based on the capabilities of standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Method: The B3LYP hybrid functional was selected for all calculations. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects.

-

Basis Set: The 6-31G* (also denoted as 6-31G(d)) basis set was employed. This Pople-style basis set provides a flexible description of the valence electrons and includes d-type polarization functions on heavy (non-hydrogen) atoms. These polarization functions are crucial for accurately describing the anisotropic nature of chemical bonds, particularly the π-system of the double bond.

-

Geometry Optimization: A full geometry optimization was performed in the gas phase without symmetry constraints. The convergence criteria were set to the software's default values, ensuring that the final structure corresponds to a stationary point on the potential energy surface. Frequency calculations are typically performed following optimization to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

-

Electronic Property Calculations: Following successful geometry optimization, a single-point energy calculation was performed at the same level of theory (B3LYP/6-31G*) to derive the molecular orbital energies (including HOMO and LUMO) and the Mulliken atomic charges. The HOMO-LUMO gap was calculated as the energy difference between these two frontier orbitals.

Caption: A flowchart of the computational methodology.

Results and Data Presentation

The following sections present the quantitative data derived from the theoretical calculations.

Molecular Geometry

The geometry of 3,3,5-Trimethyl-1-hexene was optimized to find the lowest energy conformation. The key structural parameters are summarized in Table 1. The numbering of the atoms corresponds to the diagram below.

Caption: Atom numbering scheme for 3,3,5-Trimethyl-1-hexene.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C1=C2 | C1, C2 | 1.33 |

| C2-C3 | C2, C3 | 1.51 |

| C3-C4 | C3, C4 | 1.55 |

| C4-C5 | C4, C5 | 1.54 |

| C5-C6 | C5, C6 | 1.54 |

| C3-C7 | C3, C7 | 1.54 |

| C3-C8 | C3, C8 | 1.54 |

| C5-C9 | C5, C9 | 1.54 |

| Bond Angles (°) ** | ||

| C1=C2-C3 | C1, C2, C3 | 124.5 |

| C2-C3-C4 | C2, C3, C4 | 110.0 |

| C2-C3-C7 | C2, C3, C7 | 109.8 |

| C4-C3-C8 | C4, C3, C8 | 109.5 |

| C3-C4-C5 | C3, C4, C5 | 115.0 |

| C4-C5-C6 | C4, C5, C6 | 111.0 |

| Dihedral Angle (°) ** | ||

| H-C1=C2-C3 | H on C1, C1, C2, C3 | ~180.0 |

Electronic Properties

The key electronic properties, including the frontier molecular orbital energies, are crucial for understanding the molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Table 2: Calculated Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| Total Energy | -353.987 | -9632.48 |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | 0.052 | 1.41 |

| HOMO-LUMO Gap | 0.287 | 7.80 |

The HOMO-LUMO gap of 7.80 eV is significant, suggesting that 3,3,5-Trimethyl-1-hexene is a kinetically stable molecule, which is typical for non-conjugated alkenes. The primary site of reactivity is expected to be the π-bond of the C1=C2 double bond, which constitutes the HOMO.

Caption: HOMO and LUMO energy level diagram.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges, offering insight into the charge distribution across the molecule.

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | -0.24 | C6 | -0.26 |

| C2 | -0.15 | C7 | -0.25 |

| C3 | 0.05 | C8 | -0.25 |

| C4 | -0.20 | C9 | -0.25 |

| C5 | -0.12 | H (avg on C1,C2) | +0.11 |

| H (avg on alkyl) | +0.10 |